2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method yields the desired compound through a series of oxidation steps . Another method involves the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the production of polymers and other materials through radical polymerization processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can form bonds with radicals, which allows it to participate in radical polymerization processes. The oxygen on the seven-membered ring plays a crucial role in forming dormant species that can reversibly dissociate to complete the polymerization cycle .
Comparison with Similar Compounds
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, a non-benzenoid aromatic compound with a similar structure.
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Tralen: 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), used in radical polymerization.
Uniqueness
2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is unique due to its specific functional groups and the ability to participate in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.
Properties
CAS No. |
84860-85-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-5-3-4-6-9(11-2)10(8)13/h3-6H,1-2H3,(H,11,13) |
InChI Key |
JLKXXGUELIVVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C(C1=O)NC |
Origin of Product |
United States |
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